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Compound of Interest

Compound Name:
Methyl 2-(6-Hydroxy-1,2-

benzisoxazol-3-yl)acetate

Cat. No.: B1436704 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 2-(6-
Hydroxy-1,2-benzisoxazol-3-yl)acetate

This guide provides a comprehensive technical overview of Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate, a specialized derivative of the medicinally significant 1,2-

benzisoxazole scaffold. As this compound is not extensively documented in commercial or

academic literature, this document serves as a predictive and instructional resource for

researchers, scientists, and drug development professionals. The information herein is

synthesized from established chemical principles and extrapolated from data on structurally

related analogues.

Introduction and Strategic Overview
The 1,2-benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the

core of numerous therapeutic agents with applications ranging from antipsychotic to

antimicrobial and anticancer treatments.[1][2][3][4] Its rigid, planar structure and specific

electronic properties allow for precise interactions with biological targets. The title compound,

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, introduces two key functional groups

onto this core: a phenolic hydroxyl group at the 6-position and a methyl acetate moiety at the 3-

position.

The 6-hydroxy group is of particular interest as phenolic moieties can significantly influence a

molecule's pharmacokinetic profile (solubility, metabolism) and pharmacodynamic activity,
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often by participating in hydrogen bonding with enzyme or receptor active sites. Studies on

related structures, such as 3,6-dihydroxy-1,2-benzisoxazole, have demonstrated that a

hydroxyl group at this position is crucial for potent antibacterial activity.[5]

The 3-methyl acetate group provides a versatile handle for further chemical modification. The

ester can be hydrolyzed to the corresponding carboxylic acid, which is a common

intermediate for forming amides or other derivatives. This position is frequently functionalized

in known benzisoxazole-based drugs.[6]

This guide will detail the predicted physicochemical properties, propose robust synthetic

pathways, outline expected spectroscopic signatures for structural confirmation, and discuss

the potential reactivity and biological relevance of this target molecule.

Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate is presented below. These values are calculated based on its

chemical structure.
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Property Predicted Value

Chemical Formula C₁₀H₉NO₄

Molecular Weight 207.18 g/mol

Appearance Likely a white to off-white or light tan solid.

Solubility

Expected to be soluble in polar organic solvents

such as methanol, ethanol, DMSO, and DMF.

Limited solubility in water, though the phenolic

group may impart slight aqueous solubility,

particularly at higher pH.

Stability

The 1,2-benzisoxazole ring is generally stable

under neutral and acidic conditions but can be

susceptible to ring-opening under strong

alkaline conditions.[7] The ester functionality is

prone to hydrolysis under both acidic and basic

conditions. The phenolic hydroxyl group is

susceptible to oxidation. Storage under an inert

atmosphere is recommended.

pKa

The phenolic proton is expected to have a pKa

around 9-10, typical for substituted phenols. The

α-protons on the methylene bridge are weakly

acidic.

Proposed Synthesis Methodologies
The synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate can be approached

through several strategic routes. The most common and versatile method for constructing the

1,2-benzisoxazole core involves the cyclization of an appropriately substituted o-hydroxy

ketoxime.[6] An alternative pathway leverages a known intermediate used in the synthesis of

the anticonvulsant drug Zonisamide.[2][8][9][10]

Methodology A: Synthesis via o-Hydroxy Ketoxime
Cyclization
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This classic approach involves the formation of the benzisoxazole ring from a phenolic

precursor. The key steps are the synthesis of a dihydroxybenzoyl derivative, oximation, and

subsequent cyclization.

Step 1: Precursor Synthesis Step 2: Oximation
Step 3: Cyclization & Alkylation

2,5-Dihydroxyacetophenone 2,5-Dihydroxyacetophenone oxime

NH₂OH·HCl,
Base (e.g., NaOAc) 6-Hydroxy-3-methyl-

1,2-benzisoxazole

Base (e.g., Pyridine),
Heat Target Compound:

Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate

1. Strong Base (e.g., LDA)
2. Methyl bromoacetate

Click to download full resolution via product page

Diagram 1: Synthetic pathway via o-hydroxy ketoxime.

Synthesis of 2',5'-Dihydroxyacetophenone oxime:

To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine

hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice-cold water.

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to

yield the oxime.

Synthesis of 6-Hydroxy-3-methyl-1,2-benzisoxazole:

Dissolve the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in a suitable high-boiling

solvent such as pyridine or N,N-dimethylformamide (DMF).

Heat the solution to reflux (typically 120-150 °C) for 4-8 hours. The base catalyzes the

intramolecular cyclization with the elimination of water.[6]
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After cooling, pour the reaction mixture into dilute hydrochloric acid to neutralize the base

and precipitate the product.

Filter the solid, wash thoroughly with water, and purify by recrystallization or column

chromatography (silica gel, ethyl acetate/hexane gradient).

Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate:

Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous

tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

Add a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous THF

dropwise to the LDA solution, maintaining the temperature at -78 °C. This deprotonates

the methyl group at the 3-position.[7]

Stir the resulting anion solution for 30-60 minutes at -78 °C.

Add methyl bromoacetate (1.2 equivalents) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the final compound.

Methodology B: Synthesis from a Substituted 4-
Hydroxycoumarin
This approach leverages the known conversion of 4-hydroxycoumarins to 1,2-benzisoxazole-3-

acetic acids, which are key intermediates in pharmaceutical synthesis.[1][2]
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Step 1: Ring Opening Step 2: Esterification

6-Hydroxy-4-hydroxycoumarin 2-(6-Hydroxy-1,2-benzisoxazol-
3-yl)acetic acid

NH₂OH·HCl,
Base (e.g., K₂CO₃) Target Compound:

Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate

Methanol (MeOH),
Acid catalyst (e.g., H₂SO₄)

Click to download full resolution via product page

Diagram 2: Synthetic pathway via 4-hydroxycoumarin derivative.

Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid:

Suspend 6-hydroxy-4-hydroxycoumarin (1 equivalent) in an aqueous or alcoholic solution.

Add a base such as potassium carbonate (2-3 equivalents) followed by hydroxylamine

hydrochloride (1.5-2 equivalents).[2]

Heat the mixture to reflux (typically 60-100 °C) for several hours until TLC analysis

indicates the consumption of the starting material.

Cool the reaction mixture to room temperature and carefully acidify with a mineral acid

(e.g., 2M HCl) to a pH of ~2-3.

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold

water, and dry to yield the carboxylic acid intermediate.

Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (Fischer Esterification):

Suspend the 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1 equivalent) in an excess of

methanol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

Reflux the mixture for 4-12 hours, monitoring by TLC.
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After cooling, neutralize the excess acid with a mild base, such as a saturated solution of

sodium bicarbonate.

Extract the product into ethyl acetate. Wash the organic phase with water and brine, dry

over anhydrous sodium sulfate, and remove the solvent in vacuo.

Purify the residue by column chromatography or recrystallization to obtain the target ester.

Predicted Spectroscopic Signatures for
Characterization
Accurate structural elucidation is paramount. The following section details the predicted

spectroscopic data for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic Protons ~7.4-7.6 d 1H H-4

~6.9-7.1 dd 1H H-5

~6.8-7.0 d 1H H-7

Phenolic Proton ~9.5-10.5 br s 1H 6-OH

Methylene

Protons
~3.9-4.1 s 2H -CH₂-

Methyl Protons ~3.7-3.8 s 3H -OCH₃

Rationale: The aromatic protons (H-4, H-5, H-7) will form a three-spin system. H-4 will be a

doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-7

will be a doublet coupled to H-5. The phenolic proton will be a broad singlet, and its chemical

shift may vary with concentration and solvent. The methylene and methyl protons of the

acetate group will appear as sharp singlets.
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¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Assignment

Carbonyl Carbon ~170-172 C=O

Aromatic Carbons ~163-165 C-7a (C-O)

~158-160 C-3 (C-N)

~155-157 C-6 (C-OH)

~120-125 C-4

~115-120 C-3a

~110-115 C-5

~100-105 C-7

Methoxy Carbon ~52-54 -OCH₃

Methylene Carbon ~30-35 -CH₂-

Rationale: The chemical shifts are predicted based on the known values for substituted

benzisoxazoles and the electronic effects of the substituents.[11] The carbons directly

attached to heteroatoms (C-3, C-6, C-7a) will be the most downfield among the aromatic

signals. The carbonyl carbon will be the most downfield signal overall.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Predicted Molecular Ion (M⁺˙): m/z = 207.05 (for C₁₀H₉NO₄).

Key Fragmentation Patterns:

Loss of the methoxy group (-•OCH₃): m/z = 176

Loss of the carbomethoxy group (-•COOCH₃): m/z = 148

Decarboxylation after ester cleavage: Loss of CO₂ from the acid fragment.
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Ring fragmentation of the benzisoxazole core, a common pathway for such heterocycles.

[11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Broad, Strong
O-H stretch (phenolic,

hydrogen-bonded)

~3050 Medium Aromatic C-H stretch

~2950 Medium
Aliphatic C-H stretch (-CH₂-, -

CH₃)

1730-1750 Strong C=O stretch (ester)

1500-1620 Strong to Medium

C=C and C=N stretches

(aromatic and isoxazole rings)

[12]

1200-1300 Strong C-O stretch (ester and phenol)

~800-900 Strong

C-H out-of-plane bending

(indicative of substitution

pattern)

Rationale: The spectrum will be dominated by a strong, broad peak for the hydroxyl group

and a sharp, strong peak for the ester carbonyl. The fingerprint region below 1500 cm⁻¹ will

show a complex pattern characteristic of the substituted benzisoxazole ring system.[13][14]

[15]

Potential Biological Activity and Chemical Reactivity
Biological Relevance
The benzisoxazole scaffold is a cornerstone of many CNS-active drugs. However, the

introduction of a 6-hydroxy group suggests exploration in other therapeutic areas.

Antimicrobial Activity: As noted, 3,6-dihydroxy-1,2-benzisoxazole shows potent activity

against multi-drug resistant bacteria.[5] The title compound is a direct analogue and warrants
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screening for antibacterial and antifungal properties.

Anticancer and Anti-inflammatory Activity: Various substituted benzisoxazoles have

demonstrated anticancer and anti-inflammatory effects.[3][16][17] The phenolic group could

contribute to antioxidant activity, which is often linked to these therapeutic effects.

Chemical Reactivity
The molecule possesses three primary reactive sites: the phenolic hydroxyl group, the ester,

and the C-H bonds of the methylene bridge.

Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate a library of

derivatives for structure-activity relationship (SAR) studies.

Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic

acid, which can then be coupled with amines (using standard peptide coupling reagents like

HATU or EDC) to form amides.

Methylene Bridge: The α-protons are weakly acidic and could potentially be involved in

further functionalization under strong basic conditions.

Conclusion
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate represents a novel and synthetically

accessible derivative of the pharmacologically important 1,2-benzisoxazole family. While direct

experimental data is scarce, this guide provides a robust framework based on established

chemical precedent for its synthesis, characterization, and potential applications. The proposed

synthetic routes are versatile and rely on well-documented chemical transformations, offering a

clear path for researchers to produce this compound for further investigation in drug discovery

and materials science. The predicted spectroscopic data provides a reliable benchmark for

structural verification. The unique combination of a phenolic hydroxyl and a modifiable ester

side chain makes this compound a highly attractive target for generating new chemical entities

with potentially significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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